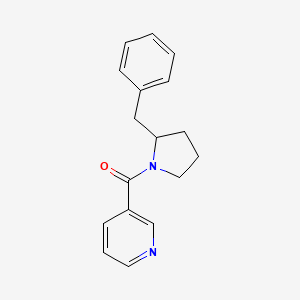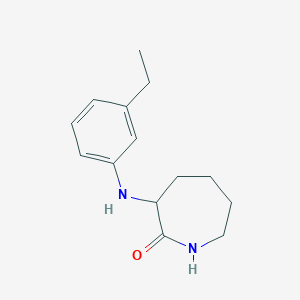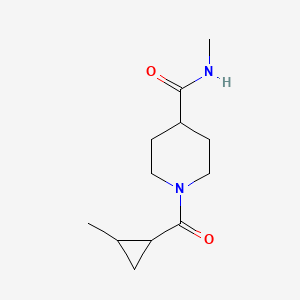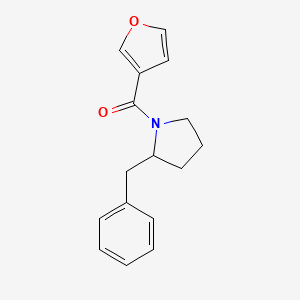
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone, also known as BPMP, is a chemical compound that has gained significant attention in the field of scientific research. BPMP is a potent inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis.
作用機序
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone functions as a potent inhibitor of CK2, which is a serine/threonine protein kinase that plays a critical role in various cellular processes. CK2 is overexpressed in several types of cancer cells, and its inhibition has been shown to induce apoptosis and inhibit cell proliferation. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone selectively binds to the ATP-binding site of CK2 and prevents its enzymatic activity.
Biochemical and Physiological Effects:
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models, and protect against neurodegeneration. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have a synergistic effect with other chemotherapeutic agents, making it a potential candidate for combination therapy.
実験室実験の利点と制限
One of the advantages of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its high selectivity towards CK2, which makes it a potent inhibitor of the enzyme. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have low toxicity and good bioavailability, making it a potential candidate for therapeutic applications. However, one of the limitations of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is its limited solubility in water, which can make it challenging to use in certain experiments.
将来の方向性
Several future directions can be explored in the field of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone research. One potential direction is to investigate the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in combination with other chemotherapeutic agents for the treatment of cancer. Another direction is to explore the potential therapeutic applications of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in other diseases such as neurodegenerative disorders and inflammation. In addition, the development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone could expand its potential applications in scientific research.
Conclusion:
In conclusion, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone is a potent inhibitor of CK2, which has gained significant attention in the field of scientific research. (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. The development of more soluble forms of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone and the investigation of its efficacy in combination with other chemotherapeutic agents could expand its potential applications in scientific research.
合成法
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone can be synthesized through a multi-step process involving the reaction of pyridine-3-carboxylic acid with benzylamine, followed by the reaction with 1-bromo-2-chloroethane and finally, the reaction with potassium carbonate. The final product is obtained through recrystallization in ethanol.
科学的研究の応用
(2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been extensively studied for its potential therapeutic applications in various diseases such as cancer, neurodegenerative disorders, and inflammation. Several studies have reported the efficacy of (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone in inhibiting the growth of cancer cells and inducing apoptosis. In addition, (2-Benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone has been shown to have neuroprotective effects and reduce inflammation in animal models.
特性
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(15-8-4-10-18-13-15)19-11-5-9-16(19)12-14-6-2-1-3-7-14/h1-4,6-8,10,13,16H,5,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPDIPPXMRLNKOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CN=CC=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7492894.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7492918.png)
![6-(2,5-dimethylthiophen-3-yl)-3-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7492927.png)

![2-(2-bicyclo[2.2.1]heptanyl)-1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7492951.png)


![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-phenoxypropan-1-one](/img/structure/B7492973.png)
![(2-Methylcyclopropyl)-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7492988.png)




![1-[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarbonyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7493016.png)